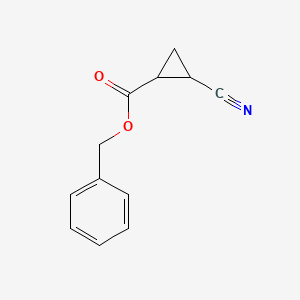
Benzyl 2-cyanocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-cyanocyclopropane-1-carboxylate is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a derivative of cyclopropane, featuring a benzyl ester group and a cyano group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-cyanocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be functionalized to introduce the cyano and ester groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Selective hydrolysis of the cyano group to form amides.
Substitution: Nucleophilic substitution reactions at the cyano group or ester group.
Cycloaddition: Reactions with nucleophiles to form bicyclic compounds.
Common Reagents and Conditions
Hydrolysis: Hydroxylamine and sodium acetate are commonly used for selective hydrolysis.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.
Cycloaddition: Pyridine or benzo-pyridine can be used for cycloaddition reactions.
Major Products Formed
Amides: Formed through hydrolysis of the cyano group.
Bicyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
Benzyl 2-cyanocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-cyanocyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Cyanocyclopropane-1-carboxylates: Similar in structure but lack the benzyl ester group.
2-Acylindolizines: Formed through cycloaddition reactions with 1-cyanocyclopropane derivatives.
Uniqueness
Benzyl 2-cyanocyclopropane-1-carboxylate is unique due to the presence of both a benzyl ester and a cyano group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
benzyl 2-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2 |
InChI Key |
ZUNQADJXIOXQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















